molecular formula C43H66N12O12S2 B344502 Oxytocin CAS No. 50-56-6

Oxytocin

Cat. No.: B344502
CAS No.: 50-56-6
M. Wt: 1007.2 g/mol
InChI Key: XNOPRXBHLZRZKH-DSZYJQQASA-N
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Description

Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in various physiological and behavioral functions. It is produced in the hypothalamus and released by the posterior pituitary gland. This compound is often referred to as the “love hormone” or “bonding hormone” due to its involvement in social bonding, maternal behavior, and romantic attachment. It also stimulates uterine contractions during labor and promotes milk ejection during lactation .

Scientific Research Applications

Oxytocin has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and folding.

    Biology: Investigated for its role in social behavior, stress response, and reproductive functions.

    Medicine: Used clinically to induce labor, control postpartum bleeding, and manage certain psychiatric conditions such as autism spectrum disorders and social anxiety.

    Industry: Employed in the pharmaceutical industry for the production of this compound-based drugs .

Mechanism of Action

Target of Action

Oxytocin, a peptide hormone and neuropeptide, is primarily produced in the hypothalamus and released by the posterior pituitary . It acts on specific This compound receptors (OXTRs) , which are G-protein-coupled receptors and are widely distributed throughout the central nervous system and peripheral tissues . OXTRs are also found on pre-T cells in the thymus, where this compound modulates lymphocyte maturation, differentiation, and survival .

Mode of Action

This compound stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . This increase in calcium ions then acts on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction . This compound also increases local prostaglandin production, further stimulating uterine contraction .

Biochemical Pathways

This compound’s primary biochemical pathway involves the activation of its specific G-protein-coupled receptors, leading to an increase in intracellular calcium levels . This calcium influx triggers a cascade of events, including the activation of myosin light-chain kinase, which facilitates smooth muscle contraction . In addition to its direct effects, this compound also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .

Pharmacokinetics

The plasma half-life of this compound ranges from 1-6 minutes . It is metabolized by the liver and other oxytocinases . A small amount is excreted unchanged in the urine . The onset of action for uterine contractions is approximately 1 minute, and the duration of action is about 1 hour .

Result of Action

This compound’s primary result of action is the induction of uterine contractions during childbirth and the ejection of milk during breastfeeding . It also plays a significant role in social behavior, including pair bonding, social cognition, and functioning . Furthermore, this compound has broad peripheral and central effects, including roles in metabolic homeostasis and cardiovascular regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific ions and proteins in the extracellular environment can affect the binding of this compound to its receptors. Additionally, factors such as stress, temperature, and pH can influence the stability and efficacy of this compound . More research is needed to fully understand the impact of these environmental factors on this compound’s action.

Safety and Hazards

Oxytocin may cause serious side effects. Call your doctor at once if you have: a fast, slow, or uneven heart rate; excessive bleeding long after childbirth . This compound may cause serious or life-threatening side effects in the newborn baby, including: slow heartbeats or other abnormal heart rate; jaundice (a yellow appearance of the baby’s skin); a seizure; eye problems; or problems with breathing, muscle tone, and other signs of health problems .

Future Directions

Recent advances from human and animal research provide converging evidence for functionally relevant effects of the intranasal oxytocin administration route, suggesting that direct nose-to-brain delivery underlies the behavioral effects of this compound on social cognition and behavior . Moreover, advances in previously debated methodological issues, such as pre-registration, reproducibility, statistical power, interpretation of non-significant results, dosage, and sex differences are discussed and integrated with suggestions for the next steps in translating intranasal this compound into psychiatric applications .

Biochemical Analysis

Biochemical Properties

Oxytocin interacts with various enzymes, proteins, and other biomolecules. It is known to stimulate uterine contractions during childbirth and enhance lactation due to increased activity of myoepithelial cells in the mammary gland . This compound also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is released into the bloodstream as a hormone in response to sexual activity and during childbirth . It stimulates uterine contractions to speed up the process of childbirth . In its natural form, this compound also plays a role in maternal bonding and milk production .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific receptors, influencing neuronal activity and neurotransmitter release . It activates the this compound receptor, a Gq coupled G-protein coupled receptor (GPCR), leading to a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound transiently reduces synaptic inhibition in multiple brain regions and enables long-term synaptic plasticity in the auditory cortex . It also has a temporal compression effect, where the duration of social interaction feels shorter than it actually is .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have reported that the effects of this compound on memory are mainly dose-dependent, with intracerebroventricular injections at low-doses facilitating memory performance while high-doses have an inhibitory effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces adipose tissue lipolysis and fat oxidation, leading to reduced body fat and weight gain, as well as glucose intolerance and insulin resistance . It also improves glucose uptake in muscle and adipose cells and reduces gluconeogenesis in the liver, contributing to improved overall glucose homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed that this compound receptor signaling in the brain is critical for behaviors such as mating, pair bond formation, and child rearing .

Subcellular Localization

This compound is found in discrete brain regions and at cortical synapses for modulating excitatory-inhibitory balance and plasticity . Immunoreactive this compound is expressed by thymic epithelial cells, which share properties with neuroendocrine cells . The subcellular localization of immunoreactive this compound within thymic tissue and cultured thymic epithelial cells of the male mouse has been studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin involves the formation of a peptide chain consisting of nine amino acids. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. The peptide chain is built one amino acid at a time, with each addition followed by deprotection and washing steps.

    Disulfide Bond Formation: this compound contains a disulfide bond between two cysteine residues. This bond is formed through oxidation, often using reagents such as iodine or air oxidation.

    Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using SPPS. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Oxytocin undergoes various chemical reactions, including:

    Oxidation: The formation of the disulfide bond between cysteine residues is an oxidation reaction.

    Reduction: The disulfide bond can be reduced to form two free thiol groups.

    Substitution: Amino acid residues in the peptide chain can be substituted to create analogs of this compound.

Common Reagents and Conditions:

    Oxidation: Iodine, air oxidation.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protected amino acids and coupling reagents used in SPPS.

Major Products:

Comparison with Similar Compounds

Oxytocin is structurally similar to vasopressin, another peptide hormone. Both are nonapeptides with a single disulfide bridge, differing only by two amino acids. While this compound primarily influences reproductive and social behaviors, vasopressin is involved in water regulation and blood pressure control. Other similar compounds include various this compound analogs that have been synthesized to study the structure-activity relationship and therapeutic potential of this compound .

References

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPRXBHLZRZKH-DSZYJQQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048361
Record name Oxytocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, butanol
Record name Oxytocin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Oxytocin plays a vital role in labour and delivery. The hormone is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored. It is then released in pulses during childbirth to induce uterine contractions. The concentration of oxytocin receptors on the myometrium increases significantly during pregnancy and reaches a peak in early labor. Activation of oxytocin receptors on the myometrium triggers a downstream cascade that leads to increased intracellular calcium in uterine myofibrils which strengthens and increases the frequency of uterine contractions. In humans, most hormones are regulated by negative feedback; however, oxytocin is one of the few that is regulated by positive feedback. The head of the fetus pushing on the cervix signals the release of oxytocin from the posterior pituitary of the mother. Oxytocin then travels to the uterus where it stimulates uterine contractions. The elicited uterine contractions will then stimulate the release of increasing amounts of oxytocin. This positive feedback loop will continue until parturition. Since exogenously administered and endogenously secreted oxytocin result in the same effects on the female reproductive system, synthetic oxytocin may be used in specific instances during the antepartum and postpartum period to induce or improve uterine contractions., The pharmacologic and clinical properties of oxytocin are identical with those of naturally occurring oxytocin principle of the posterior lobe of pituitary. Oxytocin exerts a selective action on the smooth musculature of the uterus, particularly toward the end of pregnancy, during labor, and immediately following delivery. Oxytocin stimulates rhythmic contractions of the uterus, increases the frequency of existing contractions, and raises the tone of the uterine musculature., Oxytocin indirectly stimulates contraction of uterine smooth muscle by increasing the sodium permeability of uterine myofibrils. High estrogen concentrations lower the threshold for uterine response to oxytocin. Uterine response to oxytocin increases with the duration of pregnancy and is greater in patients who are in labor than those not in labor; only very large doses elicit contractions in early pregnancy. Contractions produced in the term uterus by oxytocin are similar to those occurring during spontaneous labor. In the term uterus, oxytocin increases the amplitude and frequency of uterine contractions which in turn tend to decrease cervical activity producing dilation and effacement of the cervix and to transiently impede uterine blood flow., Oxytocin contracts myoepithelial cells surrounding the alveoli of the breasts, forcing milk from the alveoli into the larger ducts and thus facilitating milk ejection. The drug possesses no galactopoietic properties., Oxytocin produces vasodilation of vascular smooth muscle, increasing renal, coronary, and cerebral blood flow. Blood pressure is usually unchanged, but following iv administration of very large doses or undiluted solutions, blood pressure may decrease transiently, and tachycardia and an increase in cardiac output may be reflexly induced. Any initial fall in blood pressure is usually followed by a small but sustained increase in blood pressure. In contrast to vasopressin, oxytocin has minimal antidiuretic effects; however, water intoxication may occur when oxytocin is administered with an excessive volume of electrolyte-free iv fluids and/or at too rapid a rate., For more Mechanism of Action (Complete) data for Oxytocin (15 total), please visit the HSDB record page.
Record name Oxytocin
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Record name Oxytocin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

50-56-6
Record name Oxytocin [USP:INN:BAN:JAN]
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Record name Oxytocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00107
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Record name Oxytocin
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Record name Oxytocin
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Record name Oxytocin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

192-194 ℃
Record name Oxytocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00107
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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